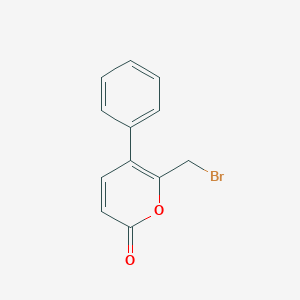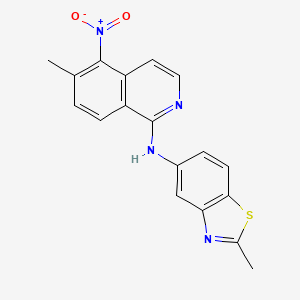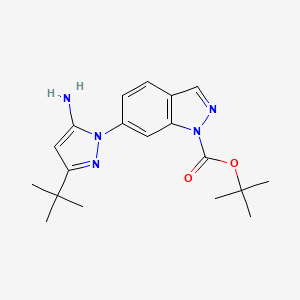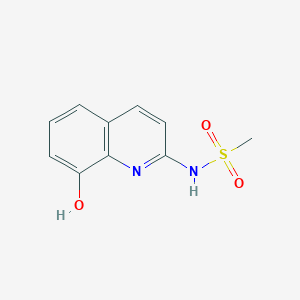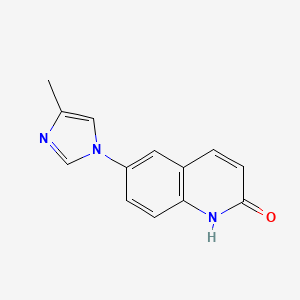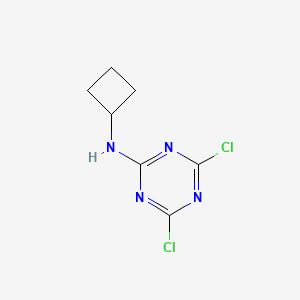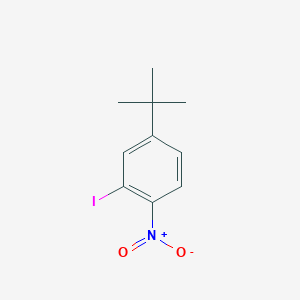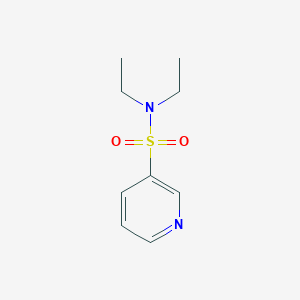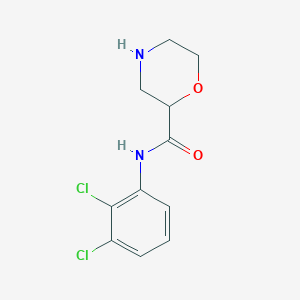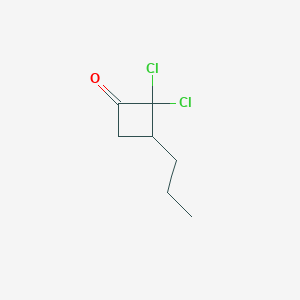
2,2-Dichloro-3-propylcyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-3-propylcyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones. Cyclobutanones are cyclic ketones with a four-membered ring structure. This compound is characterized by the presence of two chlorine atoms at the 2-position and a propyl group at the 3-position of the cyclobutanone ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-propylcyclobutan-1-one can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction of an α,β-unsaturated ketone with a suitable alkene under photocatalytic conditions . This reaction forms the cyclobutane ring structure. The reaction conditions typically involve the use of a photocatalyst and UV light to drive the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and light intensity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-3-propylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2,2-Dichloro-3-propylcyclobutan-1-one has several applications in scientific research:
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-3-propylcyclobutan-1-one involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. For example, the formation of cyclopropane structures from carbenes, such as dichlorocarbene, involves the hybridization of the central carbon atom and the formation of a substituted cyclopropane from an alkene . These reactions can influence the compound’s biological activity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-3-phenylcyclobutanone: Similar structure but with a phenyl group instead of a propyl group.
1,1-Dichloro-1-fluoroethane: A haloalkane with a different ring structure and functional groups.
Uniqueness
2,2-Dichloro-3-propylcyclobutan-1-one is unique due to its specific substitution pattern on the cyclobutanone ring. The presence of two chlorine atoms and a propyl group provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and research.
Propriétés
Formule moléculaire |
C7H10Cl2O |
|---|---|
Poids moléculaire |
181.06 g/mol |
Nom IUPAC |
2,2-dichloro-3-propylcyclobutan-1-one |
InChI |
InChI=1S/C7H10Cl2O/c1-2-3-5-4-6(10)7(5,8)9/h5H,2-4H2,1H3 |
Clé InChI |
LPFBASWVYJADBC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(=O)C1(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
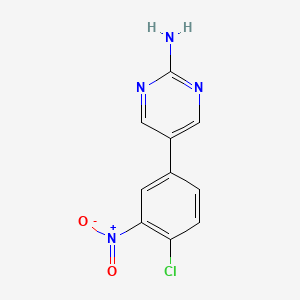
![4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)
